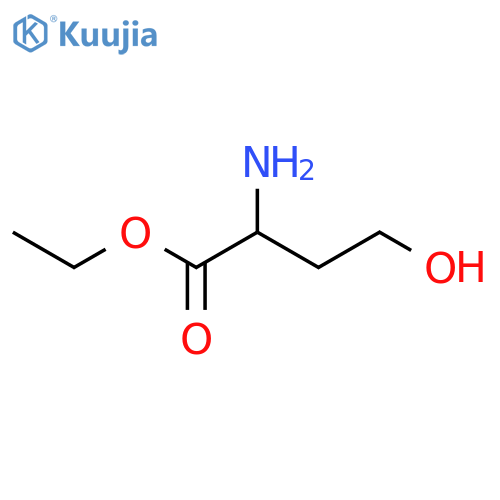

Cas no 764724-38-1 (ethyl 2-amino-4-hydroxybutanoate)

ethyl 2-amino-4-hydroxybutanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-4-hydroxybutanoate

- Homoserine ethyl ester

- Ethyl homoserinate

- LogP

- DTXSID00680548

- Ethyl2-amino-4-hydroxybutanoate

- EN300-150559

- AMY38418

- FT-0765331

- A9692

- 764724-38-1

- AKOS010493741

- SCHEMBL3540369

-

- MDL: MFCD10566100

- インチ: InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3

- InChIKey: PLYRSCSECTZOCD-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(CCO)N

計算された属性

- せいみつぶんしりょう: 147.09

- どういたいしつりょう: 147.09

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6A^2

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 密度みつど: 1.11

- ふってん: 258.966°C at 760 mmHg

- フラッシュポイント: 110.419°C

- 屈折率: 1.465

- PSA: 72.55000

- LogP: -0.04050

ethyl 2-amino-4-hydroxybutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150559-0.05g |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 0.05g |

$323.0 | 2023-02-14 | ||

| Enamine | EN300-150559-1.0g |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-150559-1000mg |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 1000mg |

$428.0 | 2023-09-27 | ||

| Enamine | EN300-150559-50mg |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 50mg |

$359.0 | 2023-09-27 | ||

| Ambeed | A452710-1g |

Ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 95% | 1g |

$399.0 | 2024-04-17 | |

| Enamine | EN300-150559-10.0g |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 10.0g |

$1654.0 | 2023-02-14 | ||

| Enamine | EN300-150559-5.0g |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 5.0g |

$1115.0 | 2023-02-14 | ||

| Enamine | EN300-150559-2.5g |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 2.5g |

$754.0 | 2023-02-14 | ||

| Enamine | EN300-150559-5000mg |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 5000mg |

$1240.0 | 2023-09-27 | ||

| Enamine | EN300-150559-250mg |

ethyl 2-amino-4-hydroxybutanoate |

764724-38-1 | 250mg |

$393.0 | 2023-09-27 |

ethyl 2-amino-4-hydroxybutanoate 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

ethyl 2-amino-4-hydroxybutanoateに関する追加情報

Professional Introduction to Ethyl 2-amino-4-hydroxybutanoate (CAS No. 764724-38-1)

Ethyl 2-amino-4-hydroxybutanoate, a compound with the chemical identifier CAS No. 764724-38-1, is a derivative of butanoic acid featuring both an amino group and a hydroxyl group. This unique structural configuration imparts significant versatility to the compound, making it a subject of considerable interest in the field of chemical biology and pharmaceutical research. The presence of both functional groups allows for diverse chemical modifications and interactions, which are pivotal in the development of novel therapeutic agents.

The compound's molecular structure, characterized by the ethyl ester moiety attached to the 2-amino-4-hydroxybutanoate backbone, enhances its solubility in both polar and non-polar solvents. This property is particularly advantageous in pharmaceutical formulations where compatibility with various solvent systems is essential. The ethyl ester group also contributes to the compound's stability, making it a reliable intermediate in synthetic chemistry and drug development processes.

In recent years, Ethyl 2-amino-4-hydroxybutanoate has garnered attention for its potential applications in the synthesis of bioactive molecules. Its dual functionality as both an amino acid derivative and a hydroxylated carboxylic acid derivative makes it a valuable building block for constructing more complex structures. For instance, researchers have explored its utility in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation and immunogenicity.

One of the most compelling areas of research involving Ethyl 2-amino-4-hydroxybutanoate is its role in enzyme inhibition. The compound's ability to interact with specific enzymatic targets has been investigated in several studies aimed at developing new drugs targeting metabolic pathways. Notably, its structural features have been leveraged to design inhibitors for enzymes involved in glycolysis and gluconeogenesis, which are critical pathways in cellular metabolism. These inhibitors hold promise for applications in treating metabolic disorders such as diabetes and obesity.

Moreover, Ethyl 2-amino-4-hydroxybutanoate has been explored as a precursor in the synthesis of chiral compounds. The stereochemistry inherent in its structure allows for the preparation of enantiomerically pure derivatives, which are essential in many pharmaceutical applications where chirality significantly influences biological activity. Recent advancements in asymmetric synthesis have enabled more efficient production methods for these chiral derivatives, further enhancing the compound's appeal in drug development.

The compound's potential extends beyond its role as a synthetic intermediate; it has also been investigated for its pharmacological properties. Studies have demonstrated that derivatives of Ethyl 2-amino-4-hydroxybutanoate exhibit anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms at the molecular level. Such findings underscore the importance of this compound as a scaffold for developing novel therapeutic agents targeting chronic inflammatory conditions.

Another area where Ethyl 2-amino-4-hydroxybutanoate has shown promise is in the field of materials science. Its unique chemical properties make it suitable for use as a monomer or crosslinking agent in polymer synthesis. Researchers have utilized this compound to develop biodegradable polymers with applications ranging from drug delivery systems to tissue engineering scaffolds. The biodegradability and biocompatibility of these polymers are critical factors that enhance their suitability for medical applications.

The synthesis of Ethyl 2-amino-4-hydroxybutanoate itself has been optimized through various methodologies to ensure high yield and purity. Modern synthetic techniques such as catalytic hydrogenation and enzymatic resolution have been employed to improve the efficiency of production processes. These advancements not only reduce costs but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry practices.

Future research directions involving Ethyl 2-amino-4-hydroxybutanoate are likely to focus on expanding its applications into new therapeutic areas. The compound's versatility suggests that it could play a significant role in developing treatments for neurological disorders, cancer, and infectious diseases. Additionally, exploring its interactions with other bioactive molecules may uncover novel synergistic effects that could enhance therapeutic outcomes.

In conclusion, Ethyl 2-amino-4-hydroxybutanoate (CAS No. 764724-38-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, material science, and synthetic chemistry. As our understanding of its properties continues to evolve, so too will its potential contributions to advancing scientific knowledge and developing innovative solutions for global health challenges.

764724-38-1 (ethyl 2-amino-4-hydroxybutanoate) 関連製品

- 15399-22-1(Methyl (2S)-2-Aminobutanoate)

- 21860-85-5(Aspartic acid, 1-ethylester)

- 16450-41-2(L-Glutamic acid,1,5-diethyl ester)

- 17812-32-7(H-Asp-OMe)

- 1492-23-5(O-Succinyl-L-homoserine)

- 65414-78-0(D-Aspartic Acid 1-Methyl Ester)

- 13552-87-9(L-Aspartic acid,1,4-diethyl ester)

- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)

- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)

- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)